molecular formula C18H16ClFN6O B2407371 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1351630-56-2

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B2407371
CAS No.: 1351630-56-2
M. Wt: 386.82
InChI Key: KFABTLONCIFATD-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule that features a combination of imidazole, pyridazine, piperazine, and phenyl groups

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O/c19-13-2-1-3-14(20)17(13)18(27)25-10-8-24(9-11-25)15-4-5-16(23-22-15)26-7-6-21-12-26/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFABTLONCIFATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-6-chloropyridazine

The imidazo[1,2-b]pyridazine scaffold is synthesized via reaction of 3-amino-6-chloropyridazine with α-bromoacetophenone derivatives. As reported by Patel et al., this proceeds through nucleophilic displacement of bromide, followed by intramolecular cyclization.

General Procedure :

  • Dissolve 3-amino-6-chloropyridazine (0.01 mol) in ethanol (10 mL).
  • Add α-bromo-1-arylethanone (0.012 mol) dropwise at 25°C.
  • Reflux for 6–8 hours, followed by cooling and filtration.

Key Data :

Starting Material Product Yield (%)
3-Amino-6-chloropyridazine 6-Chloro-2-phenylimidazo[1,2-b]pyridazine 78

Synthesis of 2-Chloro-6-fluorobenzoyl Chloride

Chlorination of Benzoic Acid

The acylating agent is prepared via treatment of 2-chloro-6-fluorobenzoic acid with oxalyl chloride, catalyzed by DMF.

Procedure :

  • Suspend 2-chloro-6-fluorobenzoic acid (1 eq) in fluorobenzene.
  • Add oxalyl chloride (1.14 eq) and DMF (0.05 eq) at 25–30°C.
  • Stir for 5 hours, then distill under reduced pressure.

Yield : 94% (white crystals, purity >99% by GC).

Friedel-Crafts Acylation of Piperazine

Coupling Reaction

The piperazine-modified imidazo[1,2-b]pyridazine is acylated using 2-chloro-6-fluorobenzoyl chloride under Friedel-Crafts conditions.

Stepwise Process :

  • Combine 4-(6-imidazo[1,2-b]pyridazinyl)piperazine (1 eq) with AlCl₃ (2 eq) in CH₂Cl₂.
  • Add 2-chloro-6-fluorobenzoyl chloride (1.2 eq) dropwise at 0°C.
  • Warm to 25°C, stir for 4 hours, then quench with ice water.

Workup :

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via recrystallization (2-propanol/water).
  • Yield: 82% (mp 145–147°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, imidazole-H), 7.85–7.78 (m, 3H, aryl-H), 4.12 (t, 4H, piperazine-H), 3.95 (t, 4H, piperazine-H).
  • ¹³C NMR : 192.5 (C=O), 160.1 (d, J = 245 Hz, C-F), 148.9 (imidazole-C2).

Mass Spectrometry

  • ESI-MS : m/z 441.1 [M+H]⁺ (calc. 441.08).

Optimization Challenges and Solutions

Competing Acylation Sites

Piperazine’s two nitrogen atoms risk diacylation. To suppress this:

  • Use AlCl₃ in stoichiometric excess to activate the acyl chloride selectively.
  • Maintain low temperature (0–5°C) during acylation.

Purification Difficulties

The product’s high polarity necessitates mixed-solvent recrystallization:

  • Optimal solvent system: 2-propanol/water (4:1 v/v).

Alternative Synthetic Routes

Mannich Reaction Approach

A Mannich base strategy, as demonstrated by Yılmaz et al., could theoretically introduce the piperazine via formaldehyde-mediated coupling. However, this method gave <40% yield for analogous structures due to imidazole’s low nucleophilicity at N1.

Suzuki-Miyaura Cross-Coupling

Hypothetically, introducing the imidazole via palladium-catalyzed coupling remains unexplored but may face challenges with pyridazine’s electron-deficient nature.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have investigated the cytotoxic effects of similar piperazine derivatives on various cancer cell lines. For instance, compounds with imidazole and piperazine structures have shown significant activity against colon cancer (HT-29) and lung cancer (A549) cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .
  • Neurological Applications
    • The potential for treating central nervous system disorders has been highlighted in research focusing on compounds that inhibit enzymes linked to neurodegenerative diseases. The interactions of these compounds with neurotransmitter receptors suggest possible applications in managing conditions like Alzheimer's disease .
  • Antimicrobial Activity
    • Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. The imidazole and piperazine moieties are particularly noted for their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Coupling Reactions : The formation of the imidazole and pyridazine rings is often achieved through coupling reactions involving appropriate precursors under controlled conditions.
  • Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the desired product with high purity levels.

The mechanism of action is believed to involve the binding of the compound to specific biological targets, leading to modulation of their activity. This can include inhibition of enzyme activity or interference with receptor-ligand interactions .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Study ReferenceFocusFindings
Cytotoxicity EvaluationDemonstrated significant inhibition of cancer cell proliferation in vitro.
Neurological DisordersIdentified potential for treating cognitive decline through enzyme inhibition.
Antimicrobial ActivityShowed effectiveness against various bacterial strains, suggesting broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings are known to interact with metal ions and active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
  • (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-5-fluorophenyl)methanone

Uniqueness

The unique combination of functional groups in (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone provides it with distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for forming diverse derivatives.

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various heterocycles, which are known to enhance biological activity. This article delves into the biological activities associated with this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Composition

The compound features several notable structural elements:

  • Piperazine Ring : Enhances binding affinity to biological targets.
  • Imidazole and Pyridazine Rings : Known for their role in enzyme inhibition and receptor modulation.
  • Chloro and Fluoro Substituents : These halogen groups can influence lipophilicity and bioactivity.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of imidazole and pyridazine rings suggests potential inhibition of key enzymatic pathways, which can be critical in therapeutic applications. For instance, compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), leading to various physiological effects .

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing piperazine and imidazole rings have demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of related compounds. For instance, imatinib, which shares structural similarities, is known for its efficacy against certain types of cancer by inhibiting specific tyrosine kinases. In silico studies suggest that the target compound may exhibit similar properties, warranting further investigation into its anticancer activity.

Anti-tubercular Activity

Recent studies have focused on the design and synthesis of compounds aimed at combating tuberculosis. Some derivatives have shown promising results with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . These findings suggest that the target compound may also hold potential in treating tuberculosis.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the phenyl ring has been correlated with increased potency.
  • Ring Modifications : Alterations in the piperazine or imidazole structures can significantly impact bioactivity.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
ImatinibImidazole and piperazineAnticancer
PyrazinamidePiperazine derivativeAnti-tubercular
Target CompoundImidazole, pyridazine, piperazine, halogensAntimicrobial, anticancer

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

  • Antimicrobial Studies : A series of piperazine derivatives were tested against various bacterial strains, showing significant inhibitory effects.
  • Cytotoxicity Assessments : Compounds derived from similar structures were evaluated for cytotoxicity on human cell lines (e.g., HEK-293), indicating a favorable safety profile .
  • Molecular Docking Studies : These studies have provided insights into how modifications in structure can enhance binding affinity to target proteins, further validating the therapeutic potential of such compounds.

Q & A

Q. What statistical methods are recommended for validating high-throughput screening (HTS) data?

  • Answer : Apply Benjamini-Hochberg correction for false discovery rates in HTS. Use ROC curves to assess assay sensitivity/specificity and exclude outliers via Grubbs’ test .

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